molecular formula C19H24N4O5 B2470767 ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate CAS No. 2034449-02-8

ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate

Cat. No.: B2470767
CAS No.: 2034449-02-8
M. Wt: 388.424
InChI Key: OBTNNIKZKKFXSF-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate is a pyrazole-based derivative featuring a pyridine-3-amido substituent at position 5 of the pyrazole core. The pyridine ring is further functionalized with an oxan-4-ylmethoxy group at position 4. This compound is structurally distinct due to its hybrid heterocyclic system, combining pyrazole, pyridine, and tetrahydropyran (oxane) moieties.

Properties

IUPAC Name

ethyl 1-methyl-5-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-3-27-19(25)15-11-21-23(2)17(15)22-18(24)14-4-5-16(20-10-14)28-12-13-6-8-26-9-7-13/h4-5,10-11,13H,3,6-9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTNNIKZKKFXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.

    Attachment of the Oxane Group: The oxane group can be attached through an etherification reaction, where an oxane derivative reacts with the pyridine-pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant anticancer properties. For instance, compounds structurally related to ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

A notable study demonstrated that pyrazole derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating strong potential as anticancer agents .

CompoundCell LineIC50 (µM)Reference
Compound ARKO (Colorectal)10.84 ± 4.2
Compound BMCF7 (Breast)20.12 ± 6.20
Ethyl DerivativeA549 (Lung)TBD

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against various bacterial strains. In vitro studies have shown that certain derivatives demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
S. aureus25
E. coli30

Pesticidal Activity

Research indicates that compounds with similar structures to this compound can act as effective pesticides. Their ability to interfere with insect metabolic processes makes them suitable candidates for developing new agrochemicals aimed at pest control .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the pyrazole ring followed by the introduction of the oxan and pyridine groups through amide coupling reactions.

Synthesis Overview:

  • Formation of Pyrazole: Reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Oxan Introduction: Alkylation with oxan derivatives.
  • Pyridine Coupling: Amide formation with pyridine derivatives.

Each step is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the final product .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Position 5 Substituent Position 4 Substituent Biological Activity (Reported)
Ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate Pyrazole Pyridine-3-amido with oxan-4-ylmethoxy Ethyl carboxylate Not explicitly reported (inferred)
1-Methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylic acid (Compound 30) Pyrazole 4-Nitrobenzamido Carboxylic acid Antibiofilm (Candida albicans)
Ethyl 3-(4-chlorobenzamido)-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (18) Pyrazole 4-Chlorobenzamido + phenylamino Ethyl carboxylate Antiproliferative, antioxidant
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Triazole Ethoxymethyleneamino + pyridylmethyl Ethyl carboxylate Agrochemical potential (insecticides)

Key Observations:

Core Heterocycle : The target compound’s pyrazole core differentiates it from triazole derivatives (e.g., ), which exhibit agrochemical activity. Pyrazoles are often prioritized for antimicrobial and antiproliferative applications due to their hydrogen-bonding capabilities and metabolic stability .

Substituents like 4-chlorobenzamido in Compound 18 enhance antiproliferative activity, suggesting that the target compound’s pyridine-oxane substituent may similarly modulate bioactivity through electronic or steric effects.

Position 4 Substituent : Ethyl carboxylate is a common feature in pyrazole derivatives, aiding solubility and serving as a prodrug moiety for carboxylic acid metabolites (e.g., Compound 30 ).

Hydrogen-Bonding and Molecular Interactions

The oxan-4-ylmethoxy group in the target compound provides additional hydrogen-bond donors/acceptors (ether oxygen and pyridine nitrogen), which may enhance interactions with biological targets or influence crystal packing. This contrasts with:

  • Compound 30: The nitro group in 4-nitrobenzamido is a strong electron-withdrawing group, reducing hydrogen-bond donor capacity but increasing electrophilicity for nucleophilic targets .
  • Triazole Derivatives: Intramolecular C–H⋯O/N bonds in triazoles (e.g., ) stabilize their conformations, a feature less pronounced in pyrazoles due to differing ring geometry.

Biological Activity

Ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate is a complex organic compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrazole core substituted with various functional groups that may influence its biological activity. The presence of an oxan group and a methoxy-pyridine moiety enhances its structural diversity, which can affect its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrazole and pyridine compounds exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its cytotoxic properties against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicitySignificant inhibition of cancer cell growth
AntimicrobialPotential activity against specific pathogens
Anti-inflammatoryModulation of inflammatory pathways

Cytotoxicity Studies

A study conducted on the compound's cytotoxic effects demonstrated promising results against several human cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The half-maximal inhibitory concentration (IC50) values were determined to be below 100 µM for several derivatives, indicating substantial cytotoxicity.

Key Findings:

  • Compound exhibited the highest potency against MDA-MB-231 cells with an IC50 value of approximately 45 µM.
  • Comparative analysis with standard chemotherapy agents showed that the compound had a broader spectrum of activity across different cell lines compared to traditional treatments like 5-fluorouracil.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the pyrazole ring significantly impacted the biological activity. For instance, substituents at the para position on the phenyl ring enhanced cytotoxic effects compared to non-substituted counterparts.

Table 2: SAR Analysis

SubstituentIC50 (µM)Activity Level
No Substituent>100Low
4-Methyl60Moderate
4-Chloro30High

The precise mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through:

  • Inhibition of Cell Cycle Progression : Arresting cells in the G2/M phase.
  • Activation of Caspases : Leading to programmed cell death.

Q & A

Basic: What synthetic strategies introduce the pyridine-3-amido moiety into the pyrazole-carboxylate scaffold?

Answer:
The pyridine-3-amido group is typically introduced via nucleophilic acyl substitution. For example, activated acyl derivatives (e.g., acid chlorides) react with the amino group on the pyrazole core. A common approach involves refluxing ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with an acyl chloride (e.g., 4-nitrobenzoyl chloride) in acetonitrile for 7–8 hours, followed by recrystallization from ethanol to isolate the amide product . This method ensures regioselective amidation while preserving the ester functionality.

Advanced: How can competing side reactions during amidation be minimized?

Answer:
Competing ester hydrolysis or over-reaction can be mitigated by:

  • Controlled reaction conditions: Using anhydrous solvents (e.g., acetonitrile) and inert atmospheres to prevent moisture ingress.
  • Protecting groups: Temporarily blocking reactive sites (e.g., the pyrazole NH) with trimethylsilyl or tert-butoxycarbonyl (Boc) groups.
  • Catalytic optimization: Employing coupling agents like HATU or EDCI to enhance reaction efficiency without side products.
    Evidence from analogous syntheses shows that incomplete conversion due to steric hindrance can be resolved by increasing reaction time or temperature .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., pyrazole CH3 at δ ~3.6 ppm) and carbon frameworks (amide carbonyl at ~166 ppm).
  • IR spectroscopy: Identifies key functional groups (amide C=O stretch at ~1680 cm⁻¹, ester C=O at ~1672 cm⁻¹) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., ESI-MS m/z 450.2 for a related pyrazole-carboxylate derivative) .

Advanced: How to resolve discrepancies in NMR data for the oxan-4-yl methoxy group?

Answer:
Unexpected splitting or shifts in the oxan-4-yl moiety may arise from conformational flexibility or hydrogen bonding. Strategies include:

  • 2D NMR (HSQC/HMBC): Correlates protons and carbons to confirm connectivity.
  • Variable-temperature NMR: Reduces signal broadening caused by dynamic effects.
  • Computational modeling: Density Functional Theory (DFT) predicts chemical shifts, aiding assignments (e.g., tetrahydropyran chair vs. boat conformers) .

Basic: How is the ester group selectively hydrolyzed to the carboxylic acid?

Answer:
Controlled saponification using 8% aqueous NaOH in ethanol at room temperature for 12 hours selectively hydrolyzes the ester to the carboxylic acid. Acidification with 1M HCl precipitates the product, avoiding degradation of the amide bond. This method yielded 68% purity for analogous compounds .

Advanced: What analytical challenges arise in crystallizing this compound, and how are they addressed?

Answer:
Low crystallinity due to flexible side chains (e.g., oxan-4-yl methoxy) can hinder X-ray analysis. Solutions include:

  • Co-crystallization: Using small-molecule additives to stabilize crystal packing.
  • High-throughput screening: Testing multiple solvent systems (e.g., DMSO/water, THF/heptane).
  • SHELXT software: Leveraging dual-space algorithms for ab initio phasing of poorly diffracting crystals .

Basic: What in vitro assays evaluate the compound’s bioactivity?

Answer:

  • Antimicrobial activity: Minimum Inhibitory Concentration (MIC) assays against biofilm-forming pathogens (e.g., Candida albicans).
  • Cytotoxicity screening: MTT assays on mammalian cell lines to assess selectivity.
  • Enzyme inhibition: Kinase or protease inhibition studies using fluorogenic substrates. Related pyrazole-carboxylates showed IC50 values in the micromolar range .

Advanced: How can molecular docking predict target binding modes?

Answer:

  • Ligand preparation: Generate 3D conformers of the compound using OpenBabel.
  • Protein structure: Retrieve target enzyme PDB files (e.g., CYP450 enzymes) and remove water/co-crystallized ligands.
  • Docking (AutoDock Vina): Simulate binding poses, prioritizing hydrogen bonds with the amide group and hydrophobic interactions with the oxan-4-yl moiety. Validation via Molecular Dynamics (MD) simulations assesses stability over 100 ns trajectories .

Basic: How to purify intermediates with high polarity?

Answer:

  • Reverse-phase chromatography: C18 columns with acetonitrile/water gradients.
  • Ion-exchange resins: For charged intermediates (e.g., aminobenzamido derivatives).
  • Recrystallization: Ethanol/water mixtures are effective for polar pyrazole-carboxylates .

Advanced: What QSAR models correlate structural features with bioactivity?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models trained on analogs highlight:

  • Electron-withdrawing groups (e.g., nitro, CF3) on the pyridine ring enhance antimicrobial activity.
  • Steric parameters: Bulky substituents (e.g., oxan-4-yl) improve membrane penetration.
  • Hydrogen-bond acceptors: The pyrazole carbonyl contributes to target binding. Validation via leave-one-out cross-validation ensures model robustness (R² > 0.85) .

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